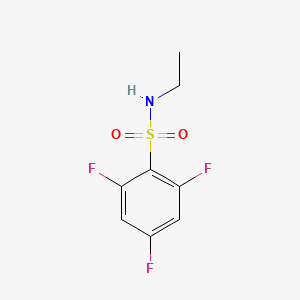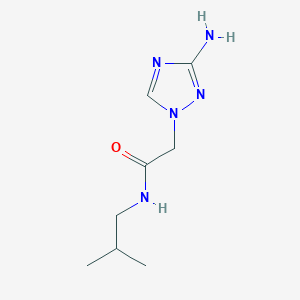
(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol: is an organic compound with the molecular formula C7H12O2 It is a derivative of pyran and is characterized by the presence of a hydroxymethyl group attached to the pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol typically involves the reaction of 2-methyl-3,6-dihydro-2H-pyran with formaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the desired product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 2-methyl-3,6-dihydro-2H-pyran-2-carboxylic acid.
Reduction: Formation of 2-methyl-3,6-dihydro-2H-pyran-2-ylmethanol.
Substitution: Formation of 2-methyl-3,6-dihydro-2H-pyran-2-yl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is also used in the study of enzyme-catalyzed reactions involving pyran derivatives.
Medicine: The compound has potential applications in the development of pharmaceuticals. It is used in the synthesis of drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as a solvent and a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further chemical reactions, resulting in the formation of the final products. The compound’s reactivity is influenced by the presence of the pyran ring, which stabilizes the intermediates and facilitates the reactions.
Vergleich Mit ähnlichen Verbindungen
Nerol oxide: A similar compound with a different substitution pattern on the pyran ring.
Neryl oxide: Another derivative of pyran with similar chemical properties.
Isoneroloxide: A compound with a similar structure but different functional groups.
Uniqueness: (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(6-methyl-2,5-dihydropyran-6-yl)methanol |
InChI |
InChI=1S/C7H12O2/c1-7(6-8)4-2-3-5-9-7/h2-3,8H,4-6H2,1H3 |
InChI-Schlüssel |
UETJYGNTHWAMGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=CCO1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)








![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)


![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)

